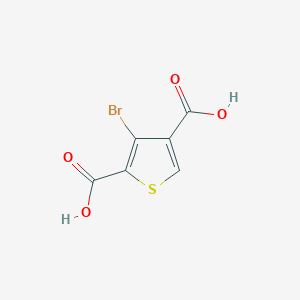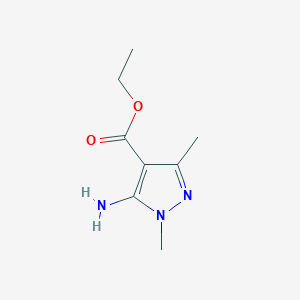
3-Bromothiophene-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromothiophene-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S. It has a molecular weight of 251.06 g/mol. It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 3-Bromothiophene-2,4-dicarboxylic acid involves several steps. The process starts with the reaction of zinc dust and acetic acid. The mixture is heated to reflux, and 2,3,5-tribromothiophene is added dropwise. The mixture is then refluxed for 3 hours. After distillation, the organic layer is separated, washed, and dried over calcium chloride. The product is then fractionated to yield 3-Bromothiophene .Molecular Structure Analysis
The molecular structure of 3-Bromothiophene-2,4-dicarboxylic acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted at the 3-position with a bromine atom and at the 2 and 4-positions with carboxylic acid groups .Physical And Chemical Properties Analysis
3-Bromothiophene-2,4-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 251.06 g/mol. The compound is white to light yellow in color and appears as a crystal powder .Applications De Recherche Scientifique
Supramolecular Chemistry
Scientific Field
Chemistry Application Summary: This compound is instrumental in the study of supramolecular chemistry, particularly in the formation of salts and cocrystals with other organic compounds, which is crucial for understanding non-covalent interactions within structures.
Methods of Application
It is used to form novel salts and cocrystals with derivatives of 1,3,5-triazine, which are then analyzed using single-crystal X-ray diffraction to understand the supramolecular interactions .
Results Summary
The research has led to the discovery of various non-covalent interactions, such as anion···π and π···π interactions, which contribute to the stability and formation of unique supramolecular networks .
Organic Electronics
Scientific Field
Electronics Application Summary: 3-Bromothiophene-2,4-dicarboxylic acid is used in the field of organic electronics, where it contributes to the development of p-type organic semiconductors due to its promising electronic properties.
Methods of Application
The compound is incorporated into small molecules for organic field-effect transistors (OFETs) applications, aiming to improve air and thermal stability as well as charge carrier mobility .
Results Summary
The synthesized compounds based on this acid have shown potential as effective p-type semiconductors for OFETs, indicating good air and thermal stability .
Catalysis and Gas Storage
Scientific Field
Material Science Application Summary: In material science, the compound’s derivatives are explored for their applications in catalysis and gas storage, which are part of the broader field of supramolecular materials.
Methods of Application
The compound is used to design new multi-component crystalline materials that exhibit various non-covalent interactions, playing a significant role in molecular recognition and assembly .
Results Summary
These materials have shown potential applications in diverse areas such as catalysis, magnetism, photoluminescence, drug delivery, and gas storage .
Conjugated Porous Polymers
Scientific Field
Polymer Chemistry Application Summary: The compound is also pivotal in the synthesis of triazine-thiophene-thiophene conjugated porous polymers, which are used in constructing three-dimensional donor-acceptor type polymers.
Methods of Application
A triazine-based molecule is used as the acceptor unit, and different thiophene derivatives as the donor units for the construction of these polymers through Stille cross-coupling reactions .
Results Summary
The resulting polymers exhibit enhanced properties for potential use in various applications, including electronics and energy storage .
Safety And Hazards
3-Bromothiophene-2,4-dicarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
3-bromothiophene-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPKIVWBXQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356023 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2,4-dicarboxylic acid | |
CAS RN |
57233-98-4 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)



![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)



![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)

